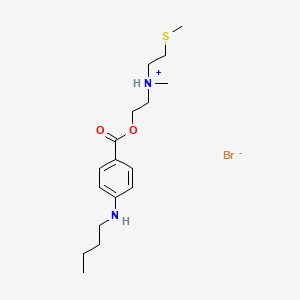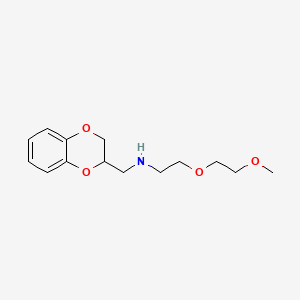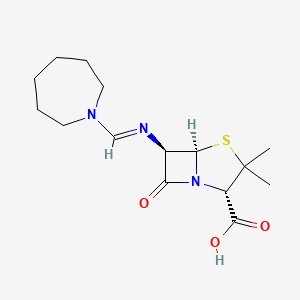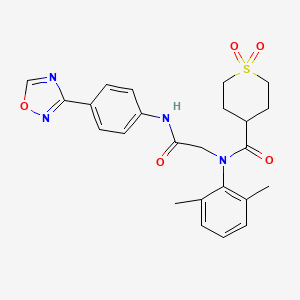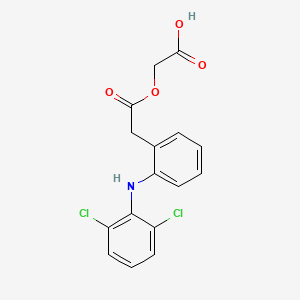
阿塞克洛芬酸
描述
乙酰氯芬酸是一种非甾体抗炎药 (NSAID),在化学上与双氯芬酸有关。 它主要用于缓解类风湿性关节炎、骨关节炎和强直性脊柱炎等疾病的疼痛和炎症 . 乙酰氯芬酸于 1983 年获得专利,并于 1992 年获准用于医疗用途 .
科学研究应用
乙酰氯芬酸具有广泛的科学研究应用,包括:
化学: 用作研究 NSAID 合成和反应的模型化合物。
生物学: 研究其对细胞过程和炎症途径的影响。
医学: 广泛研究其在治疗炎症性疾病和疼痛管理方面的治疗效果。
作用机制
乙酰氯芬酸通过抑制参与前列腺素合成的环氧合酶 (COX) 发挥作用。 前列腺素是引起疼痛、肿胀和发热的炎症介质。 通过抑制 COX,乙酰氯芬酸减少前列腺素的产生,从而缓解炎症和疼痛 . 乙酰氯芬酸对 COX-2 的选择性高于 COX-1,这使其与其他 NSAID 相比,胃肠道副作用发生率更低 .
生化分析
Biochemical Properties
Aceclofenac exerts its pharmacological activity by an antagonistic effect on cyclooxygenase enzymes, thus inhibiting prostaglandin synthesis . It is more selective to COX-2 enzymes and hence is called a preferential COX-2 inhibitor .
Cellular Effects
Aceclofenac shows potential anti-inflammatory and analgesic activity, similar efficacy, and improved gastrointestinal tolerance compared to other NSAIDs . It influences cell function by inhibiting the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .
Molecular Mechanism
The molecular mechanism of Aceclofenac involves the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, Aceclofenac reduces the production of prostaglandins, thereby reducing inflammation and pain .
Temporal Effects in Laboratory Settings
In laboratory settings, Aceclofenac has been shown to have a stable effect over time . It maintains its anti-inflammatory and analgesic properties without significant degradation .
Metabolic Pathways
Aceclofenac is involved in the arachidonic acid metabolic pathway, where it interacts with the COX enzymes . By inhibiting these enzymes, it affects the production of prostaglandins, thereby influencing metabolic flux .
准备方法
合成路线和反应条件: 乙酰氯芬酸通过多步合成过程合成,该过程涉及 2,6-二氯苯胺与氯乙酰氯反应生成 2-(2,6-二氯苯胺基)乙酰氯。 然后将该中间体与乙醇酸反应生成乙酰氯芬酸 .
工业生产方法: 在工业环境中,乙酰氯芬酸是使用高纯度试剂和受控反应条件生产的,以确保最终产品的稳定性和质量。 该过程通常涉及使用甲醇和乙腈等溶剂,并在受控温度和压力下进行反应 .
化学反应分析
反应类型: 乙酰氯芬酸会发生各种化学反应,包括:
氧化: 乙酰氯芬酸可以被氧化形成相应的醌亚胺衍生物。
还原: 乙酰氯芬酸的还原会导致其胺衍生物的形成。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 胺和醇等亲核试剂通常用于取代反应.
主要形成产物:
氧化: 醌亚胺衍生物。
还原: 胺衍生物。
相似化合物的比较
乙酰氯芬酸通常与双氯芬酸、萘普生和吲哚美辛等其他 NSAID 进行比较。 虽然所有这些化合物都具有相似的抗炎和镇痛特性,但乙酰氯芬酸对 COX-2 的选择性更高,这导致其胃肠道副作用更少 . 此外,乙酰氯芬酸已被证明与某些其他 NSAID 相比具有更长的作用持续时间 .
类似化合物:
- 双氯芬酸
- 萘普生
- 吲哚美辛
- 布洛芬
乙酰氯芬酸的独特特性使其成为需要长期 NSAID 治疗且胃肠道并发症风险较低的患者的宝贵选择。
属性
IUPAC Name |
2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIPYSSQXLZQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045522 | |
| Record name | Aceclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.1 [ug/mL] (The mean of the results at pH 7.4), Insoluble | |
| Record name | SID50085951 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Aceclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Through COX-2 inhibition, aceclofenac downregulates the production of various inflammatory mediators including prostaglandin E2 (PGE2), IL-1β, and TNF from the arachidonic acid (AA) pathway. Inhibition of IL-6 is thought to be mediated by diclofenac converted from aceclofenac. Suppressed action of inflammatory cytokines decreases the production of reactive oxygen species. Aceclofenac is shown to decreased production of nitrous oxide in human articular chondrocytes. In addition, aceclofenac interferes with neutrophil adhesion to endothelium by decreasing the expression of L-selectin (CD62L), which is a cell adhesion molecule expressed on lymphocytes. Aceclofenac is proposed to stimulate the synthesis of glycosaminoglycan in human osteoarthritic cartilage which may be mediated through its inhibitory action on IL-1 production and activity. The chrondroprotective effects are generated by 4'-hydroxyaceclofenac which suppresses IL-1 mediated production of promatrix metalloproteinase-1 and metalloproteinase-3 and interferes with the release of proteoglycan from chrondrocytes. | |
| Record name | Aceclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89796-99-6 | |
| Record name | Aceclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89796-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aceclofenac [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089796996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aceclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aceclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aceclofenac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECLOFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPK779R03H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
149-153 | |
| Record name | Aceclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Aceclofenac?
A1: Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes. [, , , ] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Q2: How does Aceclofenac's mechanism of action contribute to its therapeutic effects in conditions like osteoarthritis and rheumatoid arthritis?
A3: By inhibiting COX enzymes, Aceclofenac reduces the production of prostaglandins in inflamed tissues. [, , , ] This, in turn, helps to alleviate pain, reduce inflammation, and improve joint mobility in conditions like osteoarthritis and rheumatoid arthritis.
Q3: What is the molecular formula and weight of Aceclofenac?
A4: Aceclofenac has the molecular formula C16H13Cl2NO4 and a molecular weight of 354.18 g/mol. [, , ]
Q4: Are there any characteristic spectroscopic data available for Aceclofenac?
A5: Yes, Aceclofenac exhibits a characteristic UV absorbance maximum at 275 nm in methanol. [, ] Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR), and mass spectrometry (MS) are also commonly employed for its characterization and identification of impurities. [, ]
Q5: What are some common formulation strategies employed to enhance the solubility and bioavailability of Aceclofenac?
A5: Aceclofenac's low aqueous solubility presents a challenge for its oral bioavailability. Several approaches have been investigated to overcome this, including:
- Solid dispersions: This involves dispersing the drug in a hydrophilic carrier matrix, like polymers such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), starch phosphate, or Gelucire. [, , , , ]
- Inclusion complexation: This involves encapsulating Aceclofenac within the cavity of cyclodextrins, like β-cyclodextrin, to form inclusion complexes that exhibit improved solubility and dissolution. [, ]
- Microemulsions and Nanoemulsions: Formulating Aceclofenac as microemulsions or nanoemulsions using suitable oils, surfactants, and co-solvents can significantly enhance its solubility and transdermal permeability. [, ]
- Micronization: Reducing particle size using techniques like air jet milling can increase the surface area of Aceclofenac, enhancing its dissolution rate. [] This micronized material can be further incorporated into solid dispersions for improved handling and stability.
Q6: What types of dosage forms are commonly employed for Aceclofenac?
A6: Aceclofenac is commercially available in various dosage forms, including:
- Oral Tablets: Conventional immediate-release tablets, as well as sustained-release formulations, have been developed. [, , , ]
- Topical Gels: Aceclofenac gels are employed for localized pain relief and to minimize systemic side effects associated with oral administration. [, ]
- Microspheres: Researchers are exploring microsphere formulations of Aceclofenac for targeted and controlled drug delivery. [, ]
Q7: What is the absorption profile of Aceclofenac following oral administration?
A9: Aceclofenac is rapidly and efficiently absorbed after oral administration, reaching peak plasma concentrations within 1-3 hours. [, , ]
Q8: Does food intake influence the bioavailability of Aceclofenac?
A10: While food intake may slightly delay the absorption of Aceclofenac, it does not significantly affect its overall bioavailability. []
Q9: How is Aceclofenac metabolized in the body?
A11: Aceclofenac undergoes rapid hepatic metabolism, primarily by ester hydrolysis to form its main active metabolite, Diclofenac. [, ] It also undergoes hydroxylation to form 4'-hydroxy-Aceclofenac.
Q10: Are there any significant species differences in the metabolism of Aceclofenac?
A12: Yes, significant species differences in Aceclofenac metabolism exist. In rats, the conversion to Diclofenac is extensive, while in humans, 4'-hydroxy-Aceclofenac is the major metabolite. []
Q11: What are some key aspects of Aceclofenac's safety profile that are relevant to researchers?
A11: While generally considered safe and effective, researchers should be aware of potential safety concerns associated with Aceclofenac and other NSAIDs, particularly with prolonged use. These include:
- Gastrointestinal (GI) Effects: Aceclofenac, like other NSAIDs, can potentially cause GI irritation, ulceration, or bleeding. [, ]
- Cardiovascular Risks: Long-term use of NSAIDs, in general, has been associated with potential cardiovascular risks. []
Q12: What analytical techniques are commonly employed for the quantification of Aceclofenac in pharmaceutical formulations and biological samples?
A14:
- UV-Spectrophotometry: Due to its characteristic UV absorbance, Aceclofenac can be quantified in pharmaceutical formulations using UV spectrophotometry. [, , ]
- High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reversed-phase HPLC (RP-HPLC), offer higher sensitivity and selectivity for the determination of Aceclofenac and its metabolites in biological samples like plasma. [, , , ]
- Ultra-Performance Liquid Chromatography (UPLC): UPLC provides enhanced resolution and faster analysis times compared to traditional HPLC, making it valuable for complex sample analysis. []
Q13: What are some current research areas focused on improving the delivery and therapeutic efficacy of Aceclofenac?
A13:
- Targeted Drug Delivery: Researchers are exploring strategies to deliver Aceclofenac specifically to inflamed joints, minimizing systemic exposure and potential side effects. [] This includes using microspheres or nanoparticles for targeted delivery.
- Controlled Release Formulations: Developing sustained-release or pulsatile release formulations aims to maintain therapeutic drug levels for extended periods, improving patient compliance and reducing dosing frequency. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


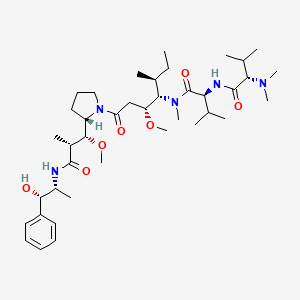


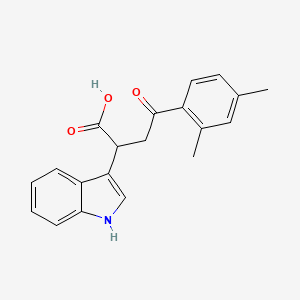
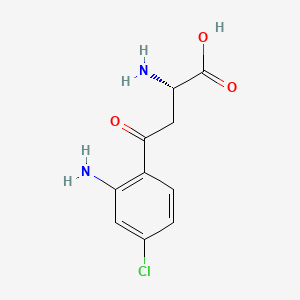
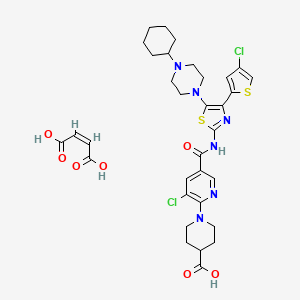

![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)
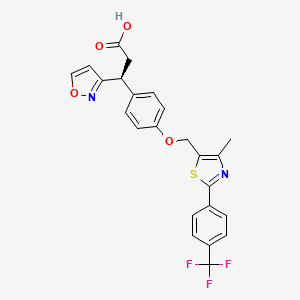
![2H-Tetrazole-2-carboxamide, 5-([1,1'-biphenyl]-4-ylmethyl)-N,N-dimethyl-](/img/structure/B1665342.png)
